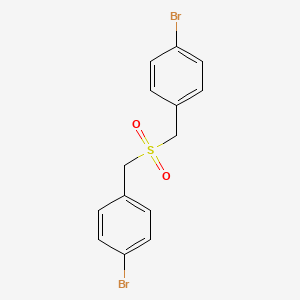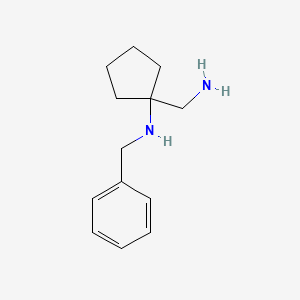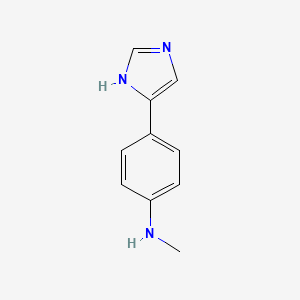
4-(1H-Imidazol-4-yl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-4-yl)-N-methylaniline is a chemical compound that features an imidazole ring substituted with a methylaniline group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable entity in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The methylaniline group can then be introduced through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of 4-(1H-Imidazol-4-yl)-N-methylaniline may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-4-yl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylaniline group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the methylaniline group.
Scientific Research Applications
4-(1H-Imidazol-4-yl)-N-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-(1H-imidazol-1-yl)-N-methylaniline
- 4-(1H-imidazol-4-yl)-N-methylaniline
- 4-(1H-imidazol-2-yl)-N-methylaniline
Comparison: this compound is unique due to the specific positioning of the imidazole ring and methylaniline group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets, making it a distinct and valuable compound for research and industrial applications .
Properties
CAS No. |
89250-14-6 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)-N-methylaniline |
InChI |
InChI=1S/C10H11N3/c1-11-9-4-2-8(3-5-9)10-6-12-7-13-10/h2-7,11H,1H3,(H,12,13) |
InChI Key |
PBRXATIPHRYUEW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-iodo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B8781976.png)
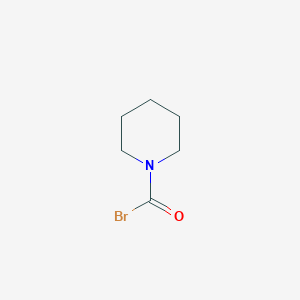

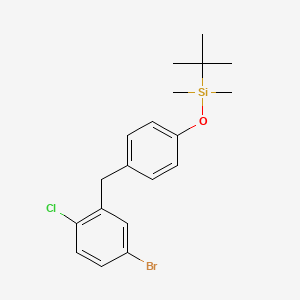
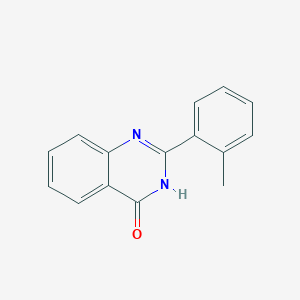
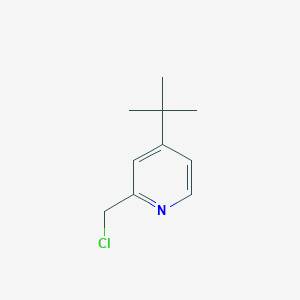
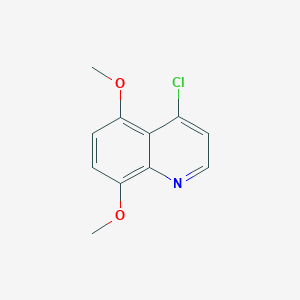
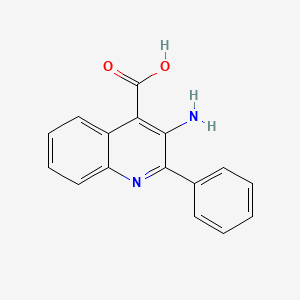

![2-ethoxy-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B8782043.png)
![7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B8782051.png)
